molecular formula C19H20N4O2 B11647090 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-methoxybenzylidene)-2-methylpropanehydrazide

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-methoxybenzylidene)-2-methylpropanehydrazide

Cat. No.: B11647090
M. Wt: 336.4 g/mol
InChI Key: MKPWOBWCKUBLTF-SRZZPIQSSA-N
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Description

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a methoxybenzylidene group through a hydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide typically involves a multi-step process. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the hydrazide group. The final step involves the condensation reaction with 4-methoxybenzaldehyde under acidic or basic conditions to yield the desired product. Common reagents used in these reactions include hydrazine hydrate, benzimidazole, and 4-methoxybenzaldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxybenzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The hydrazide linkage allows for the formation of reactive intermediates that can modify biological molecules, leading to therapeutic effects. The methoxybenzylidene group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.

    Hydrazide derivatives: Compounds such as isoniazid and hydralazine are structurally related due to the presence of the hydrazide group.

    Methoxybenzylidene derivatives: Compounds like 4-methoxybenzaldehyde and its derivatives share the methoxybenzylidene moiety.

Uniqueness

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide is unique due to the combination of its benzimidazole, hydrazide, and methoxybenzylidene groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpropanamide

InChI

InChI=1S/C19H20N4O2/c1-14(12-23-13-20-17-5-3-4-6-18(17)23)19(24)22-21-11-15-7-9-16(25-2)10-8-15/h3-11,13-14H,12H2,1-2H3,(H,22,24)/b21-11+

InChI Key

MKPWOBWCKUBLTF-SRZZPIQSSA-N

Isomeric SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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